molecular formula C9H13IO3 B13904413 [4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate

[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate

Cat. No.: B13904413
M. Wt: 296.10 g/mol
InChI Key: WKXQQCGMKLALMN-UHFFFAOYSA-N
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Description

[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate is a complex organic compound featuring a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes an iodomethyl group and an oxabicyclohexane ring, which contribute to its reactivity and potential utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate typically involves a multi-step process. One common method includes the [2+2] cycloaddition of 1,5-dienes using photochemistry . This reaction is facilitated by the use of a mercury lamp, which provides the necessary energy for the cycloaddition. The resulting bicyclic structure can then be further functionalized to introduce the iodomethyl and acetate groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and photochemical reactors can enhance the efficiency and scalability of the process. Additionally, the use of automated systems can ensure precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, leading to a variety of substituted derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the iodomethyl group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.

Scientific Research Applications

[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing bioactive molecules.

    Materials Science: Its bicyclic structure can be used to create novel materials with specific properties, such as increased rigidity or unique electronic characteristics.

    Synthetic Chemistry: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for chemical transformations.

Mechanism of Action

The mechanism of action of [4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodomethyl group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with target molecules. The oxabicyclohexane ring can provide conformational stability, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but may have different substituents, leading to variations in reactivity and applications.

    Bicyclo[1.1.1]pentanes: These compounds have a smaller bicyclic ring system and are often used as bioisosteres for phenyl rings in drug design.

    Oxabicyclo[2.2.1]heptanes: These compounds have a similar oxygen-containing bicyclic structure but with a different ring size and substitution pattern.

Uniqueness

The uniqueness of [4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate lies in its specific combination of functional groups and bicyclic structure. This combination provides a versatile platform for chemical modifications and potential applications in various fields. The presence of the iodomethyl group allows for easy substitution reactions, while the oxabicyclohexane ring provides structural stability and rigidity.

Properties

Molecular Formula

C9H13IO3

Molecular Weight

296.10 g/mol

IUPAC Name

[4-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate

InChI

InChI=1S/C9H13IO3/c1-7(11)12-6-9-2-8(3-9,4-10)5-13-9/h2-6H2,1H3

InChI Key

WKXQQCGMKLALMN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC12CC(C1)(CO2)CI

Origin of Product

United States

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